molecular formula C8H14N2O B12881310 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole CAS No. 88398-59-8

3-isopropyl-5-methoxy-1-methyl-1H-pyrazole

Cat. No.: B12881310
CAS No.: 88398-59-8
M. Wt: 154.21 g/mol
InChI Key: QBXDEUKRJMUKKR-UHFFFAOYSA-N
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Description

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an isopropyl group at the 3-position, a methoxy group at the 5-position, and a methyl group at the 1-position of the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-isopropyl-5-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, altering signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isopropyl-5-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both isopropyl and methoxy groups, which can influence its reactivity and biological activity. The methoxy group, in particular, can enhance the compound’s lipophilicity and ability to cross biological membranes, making it a valuable scaffold for drug development .

Properties

IUPAC Name

5-methoxy-1-methyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)7-5-8(11-4)10(3)9-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXDEUKRJMUKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623116
Record name 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-59-8
Record name 5-Methoxy-1-methyl-3-(propan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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